

# Green Synthesis of Strontium Oxide Nanoparticles Using Plant Extracts: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Strontium oxide

Cat. No.: B073684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The burgeoning field of nanotechnology offers promising avenues for drug development and biomedical applications. **Strontium oxide** nanoparticles (SrO NPs) have garnered significant attention due to their biocompatibility and potential therapeutic properties. Green synthesis, an eco-friendly approach utilizing plant-based extracts, has emerged as a viable alternative to conventional chemical synthesis methods, which are often associated with the use of hazardous chemicals and the generation of toxic byproducts. Plant extracts are rich in phytochemicals such as flavonoids, alkaloids, and phenolic compounds that can act as effective reducing and capping agents in the synthesis of nanoparticles.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the green synthesis of SrO NPs using various plant extracts, their characterization, and their potential applications in drug development.

## Data Presentation

### Table 1: Characterization of Green Synthesized SrO Nanoparticles

Plant Extract	Precursor	Synthesis Method	Average Particle Size (nm)	Morphology	Reference
Solanum nigrum	Strontium Nitrate	Co-precipitation	94.8	Agglomerated, polydisperse	[1]
Lantana camara	Strontium Nitrate	Co-precipitation	15.65	Unevenly globular, clustered	[2]
Henna (Lawsonia inermis)	Strontium Nitrate	Co-precipitation	40	Pseudo-spherical, agglomerated	[3]
Vitis vinifera (Cimin grape)	Strontium Nitrate	Bio-reduction	28.6	Porous nanostructure	[4]
Albizia julibrissin	Strontium Nitrate	Co-precipitation	20-30	Spherical, rough surface	[5]

**Table 2: Antibacterial Activity of Green Synthesized SrO Nanoparticles (Zone of Inhibition in mm)**

Plant Extract	Concentration	E. coli	S. aureus	Mycobacterium TB	Candida albicans	Reference
Solanum nigrum	Not Specified	33	-	12-18	12-18	[1]
Lantana camara	100 µl	21	28	-	-	[2]

## Experimental Protocols

### Protocol 1: Green Synthesis of SrO Nanoparticles using Solanum nigrum Leaf Extract

#### 1. Preparation of Solanum nigrum Leaf Extract:

- Collect fresh leaves of *Solanum nigrum* and wash them thoroughly with deionized water.
- Dry the leaves in a hot air oven at 60°C for 24 hours.
- Grind the dried leaves into a fine powder using a blender.
- Disperse 10 g of the leaf powder in 100 mL of deionized water.
- Boil the mixture for 15 minutes and then cool it to room temperature.
- Filter the extract using Whatman No. 1 filter paper and store the filtrate at 4°C for further use.

## 2. Synthesis of SrO Nanoparticles:

- Prepare a 0.1 M solution of Strontium Nitrate ( $\text{Sr}(\text{NO}_3)_2$ ) in deionized water.
- Add 50 mL of the prepared *Solanum nigrum* leaf extract to 100 mL of the 0.1 M  $\text{Sr}(\text{NO}_3)_2$  solution under constant stirring.
- Adjust the pH of the mixture to 10-12 using a freshly prepared 1 M Sodium Hydroxide (NaOH) solution.
- Heat the reaction mixture at 80°C for 2 hours with continuous stirring. A color change in the solution indicates the formation of nanoparticles.
- Centrifuge the solution at 10,000 rpm for 15 minutes to pellet the SrO nanoparticles.
- Wash the pellet three times with deionized water and then with ethanol to remove any impurities.
- Dry the purified SrO nanoparticles in a hot air oven at 100°C for 4 hours.
- Calcination of the dried powder at 500°C for 2 hours in a muffle furnace is recommended to obtain the crystalline phase of SrO.

## Protocol 2: Green Synthesis of SrO Nanoparticles using *Lantana camara* Leaf Extract

### 1. Preparation of Lantana camara Leaf Extract:

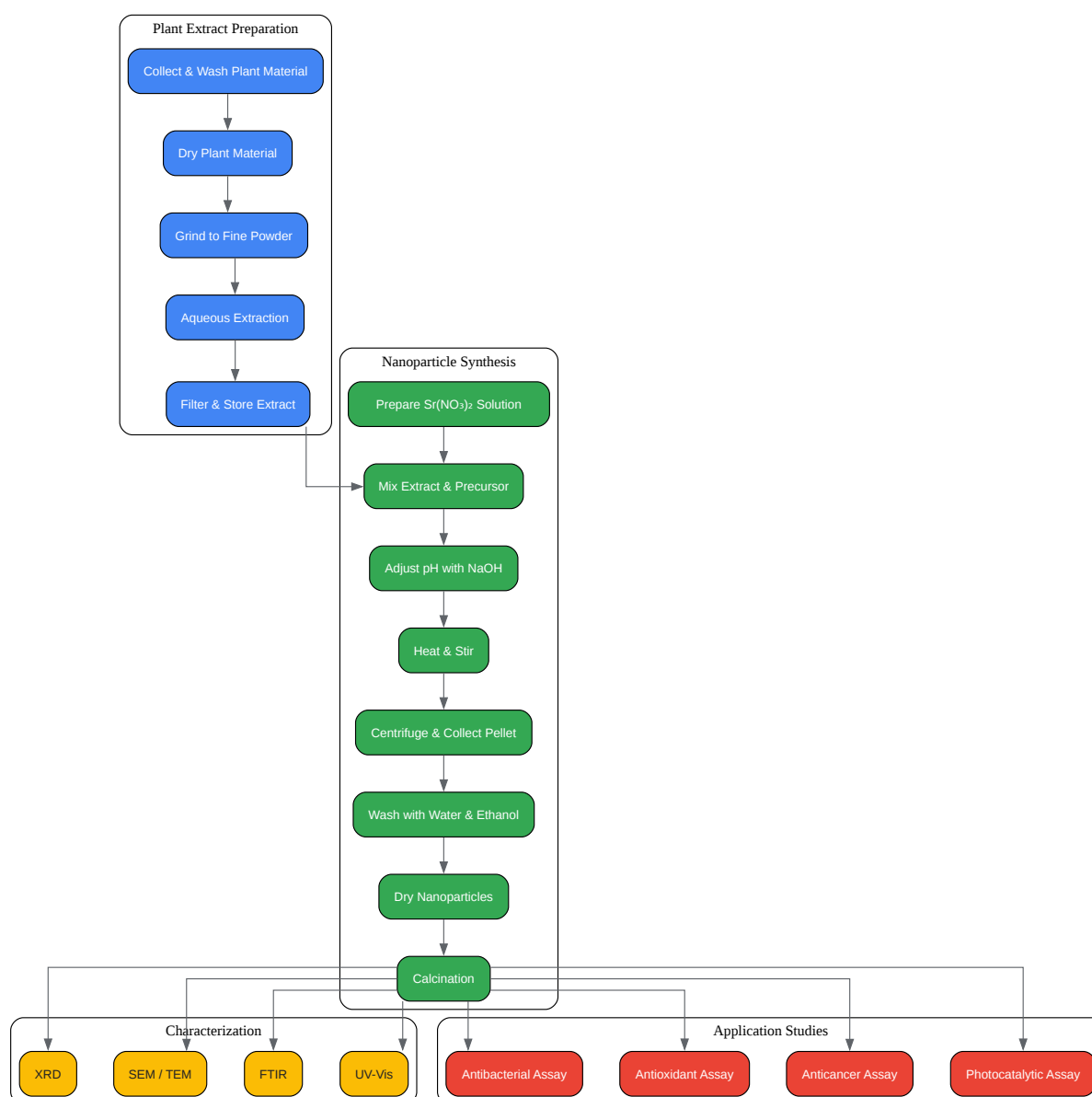
- Collect fresh leaves of Lantana camara and wash them thoroughly with deionized water.
- Dry the leaves in the shade for 5-7 days.
- Grind the dried leaves to a fine powder.
- Boil 35 g of the dried leaf powder in 600 mL of sterilized distilled water at 70°C for 30 minutes with constant stirring.[2]
- Filter the extract through Whatman No. 1 filter paper and store the filtrate at 4°C.[2]

### 2. Synthesis of SrO Nanoparticles:

- Prepare a 0.1 M solution of Strontium Nitrate ( $\text{Sr}(\text{NO}_3)_2$ ).
- Mix 100 mL of the leaf extract with 100 mL of the 0.1 M  $\text{Sr}(\text{NO}_3)_2$  solution.
- Heat the mixture at 60°C for 1 hour with constant stirring.
- Add 1 M NaOH solution dropwise to the mixture to adjust the pH to 11.
- Continue stirring the mixture for another 2 hours at 60°C.
- Collect the precipitate by centrifugation at 8,000 rpm for 10 minutes.
- Wash the pellet with deionized water and ethanol.
- Dry the nanoparticles at 80°C overnight and calcine at 500°C for 3 hours.[2]

## Mandatory Visualizations

## Experimental Workflow

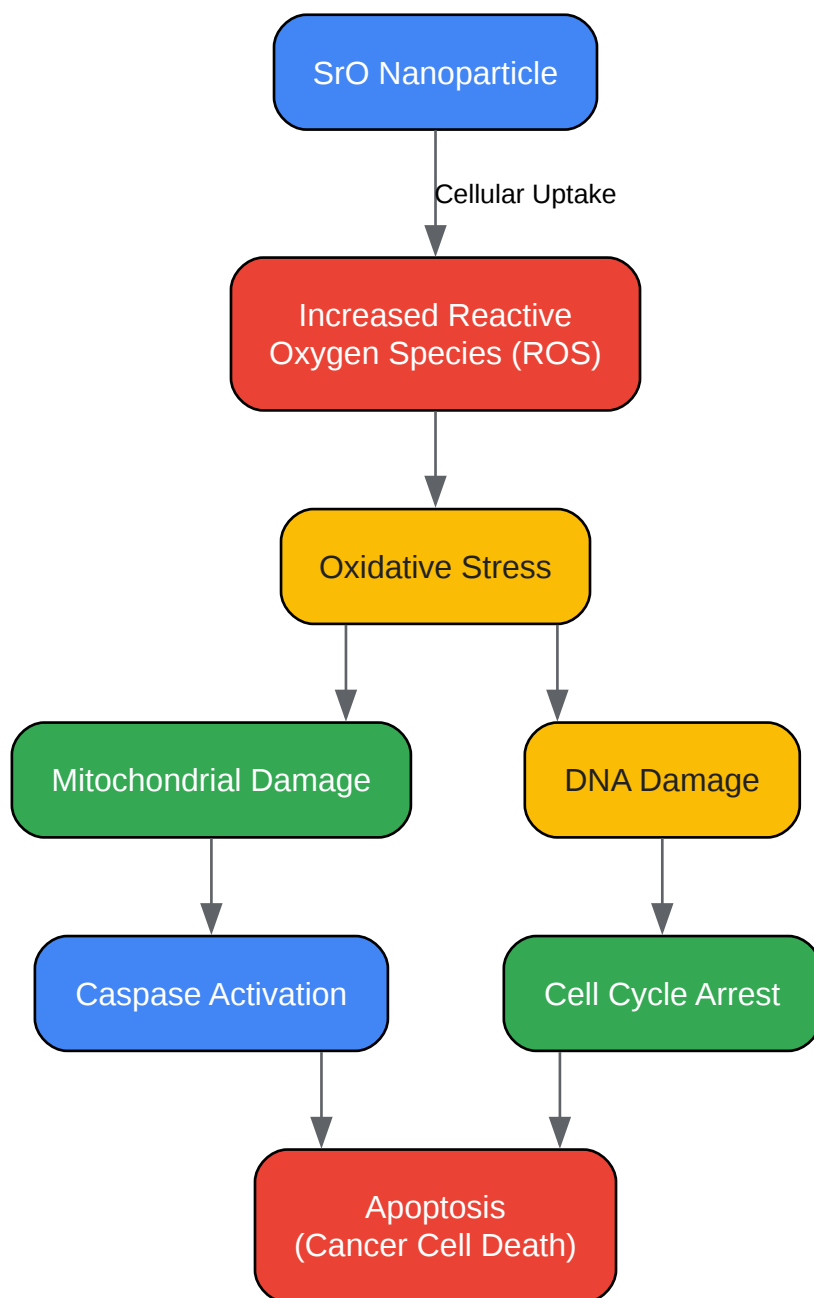


[Click to download full resolution via product page](#)

Caption: Workflow for green synthesis of SrO nanoparticles.

## Proposed Signaling Pathway for Anticancer Activity of Metal Oxide Nanoparticles

While specific signaling pathways for SrO nanoparticles are still under investigation, a generalized pathway for metal oxide nanoparticles in cancer therapy involves the induction of oxidative stress.



[Click to download full resolution via product page](#)

Caption: Proposed anticancer mechanism of SrO nanoparticles.

## Applications in Drug Development

### Antibacterial Activity

Green synthesized SrO nanoparticles have demonstrated significant antibacterial activity against various pathogens.[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS) that damage the bacterial cell membrane, leading to cell death. The smaller particle size and larger surface area of the nanoparticles enhance their interaction with the bacterial cell wall.

#### Protocol 3: Well Diffusion Assay for Antibacterial Activity

- Prepare nutrient agar plates and allow them to solidify.
- Inoculate the agar surface uniformly with a standardized bacterial culture (e.g., *E. coli*, *S. aureus*).
- Create wells of 6 mm diameter in the agar using a sterile cork borer.
- Add different concentrations of the synthesized SrO nanoparticles (e.g., 25, 50, 100 µg/mL) into the wells.
- Use a standard antibiotic as a positive control and the plant extract alone as a negative control.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition around each well.

### Antioxidant Activity

The antioxidant potential of green synthesized SrO nanoparticles can be attributed to the phytochemicals capped on their surface and the intrinsic properties of the nanoparticles.

#### Protocol 4: DPPH Radical Scavenging Assay

- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

- Prepare different concentrations of SrO nanoparticles in methanol.
- Mix 1 mL of each nanoparticle concentration with 2 mL of the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
- Use ascorbic acid as a standard.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  Where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the nanoparticle sample.
- Determine the IC<sub>50</sub> value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

## Anticancer Activity

Metal oxide nanoparticles, including SrO, are being explored for their anticancer properties. The proposed mechanism involves the induction of apoptosis in cancer cells through the generation of ROS.[6]

### Protocol 5: MTT Assay for Cytotoxicity

- Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of SrO nanoparticles for 24 or 48 hours.
- After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu$ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



- Calculate the percentage of cell viability and determine the IC50 value.

## Photocatalytic Activity

SrO nanoparticles have shown potential as photocatalysts for the degradation of organic pollutants, which is relevant for environmental remediation applications in drug manufacturing.

### Protocol 6: Photocatalytic Degradation of Methylene Blue

- Prepare a 10 ppm solution of methylene blue dye in deionized water.
- Disperse a known amount of SrO nanoparticles (e.g., 50 mg) in 100 mL of the methylene blue solution.
- Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
- Expose the solution to a light source (e.g., UV lamp or sunlight).
- Withdraw aliquots of the solution at regular time intervals.
- Centrifuge the aliquots to remove the nanoparticles.
- Measure the absorbance of the supernatant at the characteristic wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.
- Calculate the degradation efficiency over time.

## Conclusion

The green synthesis of **strontium oxide** nanoparticles using plant extracts presents a simple, cost-effective, and environmentally friendly approach for producing nanomaterials with significant potential in drug development. The protocols and data presented in this document provide a valuable resource for researchers and scientists working in this exciting field. Further research is warranted to fully elucidate the mechanisms of action and to explore the in vivo efficacy and safety of these promising nanoparticles.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Eco-friendly Synthesis of Strontium Oxide Nanoparticles using Solanum nigrum Leaf Extract: Characterization and Antibacterial Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. journalcsij.com [journalcsij.com]
- 5. Green synthesis of SrO nanoparticles using leaf extract of Albizia julibrissin and its recyclable photocatalytic activity: an eco-friendly approach for treatment of industrial wastewater - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Green Synthesis of Strontium Oxide Nanoparticles Using Plant Extracts: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073684#green-synthesis-of-sro-nanoparticles-using-plant-extracts]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)